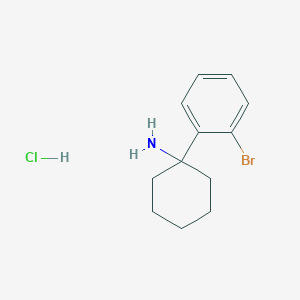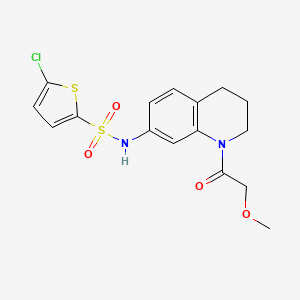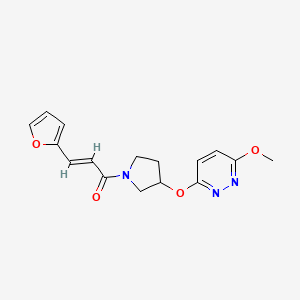
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Serotonin Uptake Inhibition
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride has been studied for its role in serotonin uptake inhibition. Fuller et al. (1978) found that its analogue, 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, is a potent antagonist of serotonin depletion in the brain, highlighting its potential in neuropharmacological applications (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Chemical Synthesis
The compound has also been utilized in chemical synthesis. Lygin & Meijere (2009) demonstrated its use in the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing its versatility in organic chemistry (Lygin & Meijere, 2009).
Optical Activity Studies
In the field of chiral chemistry, Nohira, Ehara, & Miyashita (1970) explored the optical activity of trans-2-aminocyclohexanecarboxylic acids and derivatives, which are structurally related to 1-(2-bromophenyl)cyclohexan-1-amine hydrochloride, indicating its significance in studying optical isomerism (Nohira, Ehara, & Miyashita, 1970).
Polymerization and Material Science
The compound's derivatives have also found applications in polymerization and material science. Bauld et al. (1996) discussed the use of a related compound, tris(4-bromophenyl)aminium, in radical polymerization mechanisms, which could have implications for the development of new polymeric materials (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Mechano-Electrical Properties
In an application related to electronics, Kagathara & Parsania (2001) investigated the mechano-electrical properties of epoxy laminates from derivatives of halogenated bisphenol-C resins, which may include compounds structurally similar to 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride. This research highlights its potential use in the field of electrical engineering (Kagathara & Parsania, 2001).
Propriétés
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTXQXKHBPZBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)



![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![1-Benzofuran-2-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2365054.png)
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)